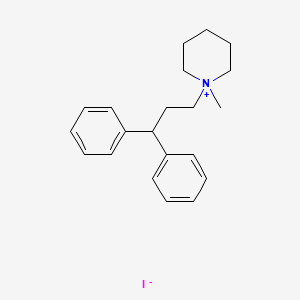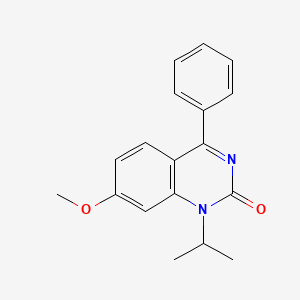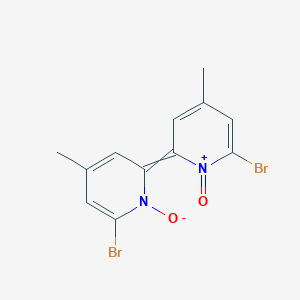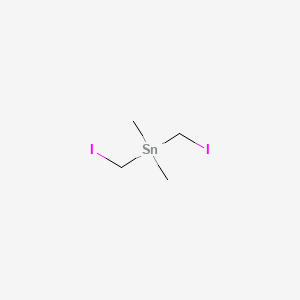
Bis(iodomethyl)(dimethyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(iodomethyl)(dimethyl)stannane is an organotin compound with the molecular formula C₄H₁₀I₂Sn It is characterized by the presence of two iodomethyl groups and two methyl groups attached to a central tin atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(iodomethyl)(dimethyl)stannane typically involves the reaction of dichlorodimethyltin with iodomethane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Sn(CH3)2Cl2+2CH3I→Sn(CH3)2(CH2I)2+2HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Bis(iodomethyl)(dimethyl)stannane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl groups can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The tin center can undergo oxidation or reduction, altering the oxidation state of the compound.
Coupling Reactions: The compound can participate in coupling reactions to form larger organotin complexes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride.
Major Products: The major products formed depend on the type of reaction. For example, substitution reactions can yield various organotin derivatives, while oxidation reactions can produce tin oxides.
Aplicaciones Científicas De Investigación
Bis(iodomethyl)(dimethyl)stannane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organotin compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeling agent.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of bis(iodomethyl)(dimethyl)stannane involves its interaction with various molecular targets. The iodomethyl groups can participate in nucleophilic substitution reactions, while the tin center can undergo redox reactions. These interactions can lead to the formation of new chemical bonds and the alteration of molecular structures.
Comparación Con Compuestos Similares
Dichlorodimethyltin: Similar structure but with chlorine atoms instead of iodine.
Diiodomethyltin: Contains two iodomethyl groups but lacks the additional methyl groups.
Dimethyltin Dichloride: Another organotin compound with different substituents.
Uniqueness: Bis(iodomethyl)(dimethyl)stannane is unique due to the presence of both iodomethyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
23696-44-8 |
|---|---|
Fórmula molecular |
C4H10I2Sn |
Peso molecular |
430.64 g/mol |
Nombre IUPAC |
bis(iodomethyl)-dimethylstannane |
InChI |
InChI=1S/2CH2I.2CH3.Sn/c2*1-2;;;/h2*1H2;2*1H3; |
Clave InChI |
ZMCJYRWAMFVNIJ-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(CI)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


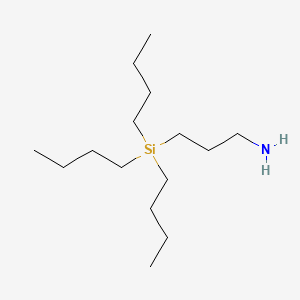
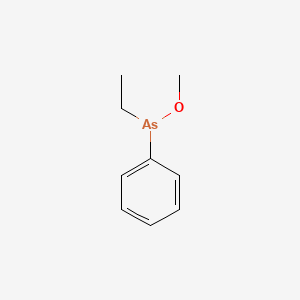
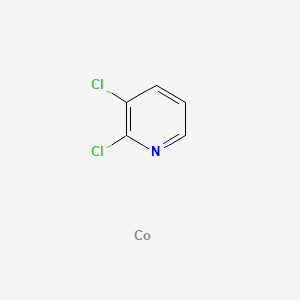
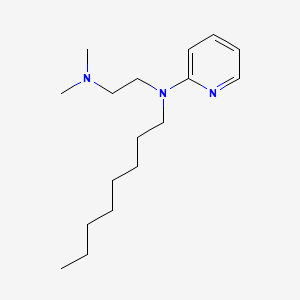
![[2,3-dimethyl-2-(methylcarbamoyloxymethyl)butyl]carbamic acid](/img/structure/B14703587.png)
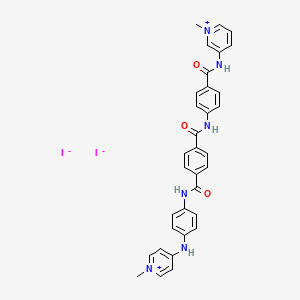
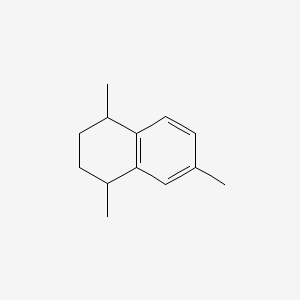
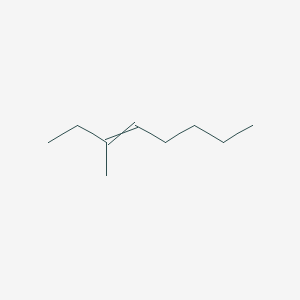
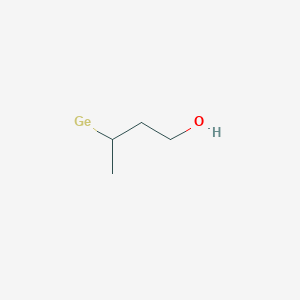
![2-[(Carbamoyloxy)methyl]-2-methylpentyl 2-furylcarbamate](/img/structure/B14703609.png)
![Propanamide, 3-(methylthio)-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B14703610.png)
